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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 3-lIsopropenylcyclohexanone, a
substituted cyclohexanone derivative of interest in organic synthesis and medicinal chemistry.
Due to the limited availability of direct experimental spectroscopic data in public literature, this
report combines predicted data from computational models with analysis of closely related
compounds to elucidate its structural features. This document offers a comprehensive overview
of its molecular structure, predicted spectroscopic characteristics, and standard experimental
protocols for its analysis, serving as a valuable resource for researchers in the field.

Introduction

3-Isopropenylcyclohexanone is a ketone with a molecular formula of CoH140. Its structure
consists of a cyclohexanone ring substituted with an isopropenyl group at the third position.
This molecule is a structural isomer of the more commonly cited 4-Isopropenylcyclohexanone.
The presence of both a carbonyl group and a carbon-carbon double bond makes it a versatile
synthon for various organic transformations. A thorough understanding of its structure is
paramount for its application in synthetic chemistry and drug design.

Molecular Structure and Properties
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The fundamental properties of 3-lIsopropenylcyclohexanone are summarized in the table

below.
Property Value
Molecular Formula CoH140
Molecular Weight 138.21 g/mol
IUPAC Name 3-(prop-1-en-2-yl)cyclohexan-1-one
Canonical SMILES CC(=C)C1CC(=0)Cccce1
InChl Key N/A (Not readily available)

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data has been generated using
validated computational prediction tools. These predictions provide a foundational
understanding of the expected spectroscopic behavior of 3-lsopropenylcyclohexanone.

Predicted *H NMR Data

The predicted *H NMR spectrum of 3-lIsopropenylcyclohexanone in CDClIs is expected to
show distinct signals for the protons of the cyclohexanone ring and the isopropenyl group.

Chemical Shift Lo ) )
Multiplicity Integration Assignment

(ppm)

~4.8-4.9 brs 2H Vinylic protons (=CH3)
Protons on C2, C6,

~2.0-25 m 5H
and C3

~1.7 S 3H Methyl protons (-CHs)

~15-1.9 m 4H Protons on C4 and C5

Predicted *C NMR Data
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The predicted 3C NMR spectrum in CDCIs will reflect the different carbon environments within
the molecule.

Chemical Shift (ppm) Assignment
~211 C=0 (C1)

~145 Quaternary C (=C)
~112 =CH:

~45 - 50 C3

~40 - 45 C2,C6

~20-30 C4,C5

~20 -CHs

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the ketone and
alkene functional groups.

Wavenumber (cm~—2) Intensity Assignment

~2930 - 2850 Medium C-H (alkane) stretching
~1715 Strong C=0 (ketone) stretching
~1645 Medium C=C (alkene) stretching

=C-H (alkene) bending (out-of-
~890 Strong
plane)

Predicted Mass Spectrometry Data

The electron ionization mass spectrum is expected to show a molecular ion peak and
characteristic fragmentation patterns.
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miz Relative Intensity Assighment
138 Moderate [M]* (Molecular ion)
123 Moderate [M - CHs]*

[M - C3Hs]* (Loss of

95 Strong )
isopropenyl group)
67 Strong Further fragmentation
41 Strong [CsHs]* (Isopropenyl cation)

Experimental Protocols

The following are detailed, standard methodologies for the key experiments that would be used
to characterize 3-Isopropenylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

e 1H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse (zg30).

Acquisition time: ~3-4 seconds.

Relaxation delay: 2 seconds.

Number of scans: 16-32.

Spectral width: 0-12 ppm.
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e 13C NMR Spectroscopy:

o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled (zgpg30).

Acquisition time: ~1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.

Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) salt plates.

o Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform)
and place it in a solution cell.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

e Parameters:

[¢]

Scan range: 4000-400 cm™—1.

Resolution: 4 cm~1.

[¢]

Number of scans: 16-32.

[e]

o

A background spectrum of the empty sample holder (or solvent) should be recorded and
subtracted from the sample spectrum.
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Mass Spectrometry (MS)

e Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample
into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate
the components before they enter the mass spectrometer.

o Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a
syringe pump.

 lonization Method: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
e Parameters:

o Mass range: m/z 40-400.

o Scan speed: 1000-2000 amu/s.

Visualization of Structural Analysis Workflow

The logical workflow for the structural elucidation of 3-Isopropenylcyclohexanone, integrating
various analytical techniques, is depicted below.

Molecular Formula
CoH140

v v v v

Mass Spectrometry (MS) Infrared (IR) Spectroscopy 1H NMR Spectroscopy 13C NMR Spectroscopy
- Molecular lon Peak (m/z 138) - C=0 stretch (~1715 cm™) - Vinylic, Aliphatic, Methyl Protons - Carbonyl, Alkene, Alkane Carbons
- Fragmentation Pattern - C=C stretch (~1645 cm1) - Chemical Shifts & Multiplicities - Chemical Shifts

Confirmed Structure
3-Isopropenylcyclohexanone
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Structural elucidation workflow for 3-Isopropenylcyclohexanone.

Conclusion

This technical guide provides a foundational structural analysis of 3-
Isopropenylcyclohexanone based on predicted spectroscopic data. The presented tables of
predicted NMR, IR, and MS data, along with standardized experimental protocols, offer a
comprehensive starting point for researchers working with this compound. The provided
workflow diagram illustrates the logical integration of these techniques for structural
confirmation. While predicted data is a valuable tool, experimental verification remains the gold
standard for unequivocal structure determination. This guide is intended to facilitate further
research and application of 3-lIsopropenylcyclohexanone in various scientific endeavors.

« To cite this document: BenchChem. [Structural Analysis of 3-Isopropenylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486952#3-isopropenylcyclohexanone-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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